2-[4-(Ethoxycarbonyl)phenyl]-6-methyl-imidazo[1,2-a]pyridine-3-acetic Acid 2-[4-(Ethoxycarbonyl)phenyl]-6-methyl-imidazo[1,2-a]pyridine-3-acetic Acid
Brand Name: Vulcanchem
CAS No.: 1025962-20-2
VCID: VC0029173
InChI: InChI=1S/C19H18N2O4/c1-3-25-19(24)14-7-5-13(6-8-14)18-15(10-17(22)23)21-11-12(2)4-9-16(21)20-18/h4-9,11H,3,10H2,1-2H3,(H,22,23)
SMILES: CCOC(=O)C1=CC=C(C=C1)C2=C(N3C=C(C=CC3=N2)C)CC(=O)O
Molecular Formula: C19H18N2O4
Molecular Weight: 338.4 g/mol

2-[4-(Ethoxycarbonyl)phenyl]-6-methyl-imidazo[1,2-a]pyridine-3-acetic Acid

CAS No.: 1025962-20-2

Reference Standards

VCID: VC0029173

Molecular Formula: C19H18N2O4

Molecular Weight: 338.4 g/mol

2-[4-(Ethoxycarbonyl)phenyl]-6-methyl-imidazo[1,2-a]pyridine-3-acetic Acid - 1025962-20-2

CAS No. 1025962-20-2
Product Name 2-[4-(Ethoxycarbonyl)phenyl]-6-methyl-imidazo[1,2-a]pyridine-3-acetic Acid
Molecular Formula C19H18N2O4
Molecular Weight 338.4 g/mol
IUPAC Name 2-[2-(4-ethoxycarbonylphenyl)-6-methylimidazo[1,2-a]pyridin-3-yl]acetic acid
Standard InChI InChI=1S/C19H18N2O4/c1-3-25-19(24)14-7-5-13(6-8-14)18-15(10-17(22)23)21-11-12(2)4-9-16(21)20-18/h4-9,11H,3,10H2,1-2H3,(H,22,23)
Standard InChIKey NSLAIYSSTGSVPR-UHFFFAOYSA-N
SMILES CCOC(=O)C1=CC=C(C=C1)C2=C(N3C=C(C=CC3=N2)C)CC(=O)O
Canonical SMILES CCOC(=O)C1=CC=C(C=C1)C2=C(N3C=C(C=CC3=N2)C)CC(=O)O
PubChem Compound 16088236
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator